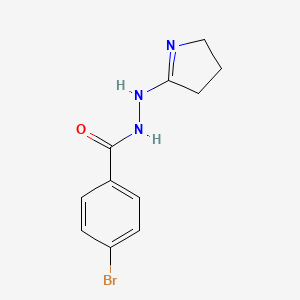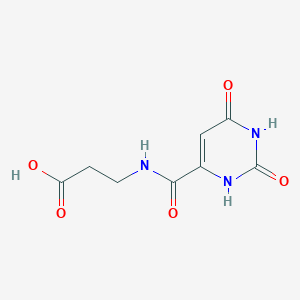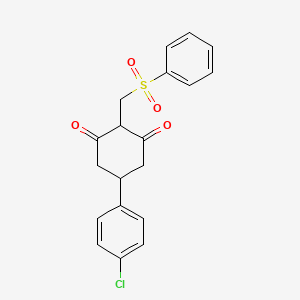
4-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Benzohydrazide Derivatives: Research has explored the synthesis of various benzohydrazide derivatives, demonstrating their potential in medicinal chemistry. For instance, the synthesis of bioactive benzohydrazide derivatives has been reported, indicating their applications in analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).
- Structural and Spectroscopic Analysis: Studies have focused on the structural investigation of benzohydrazide compounds using techniques like X-ray diffraction, vibrational spectroscopy, and DFT calculations. This research highlights the compound's potential in electronic and chemical applications (Arunagiri et al., 2018).
Biological and Pharmacological Activities
- Antimicrobial and Anticancer Potentials: A variety of benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. QSAR studies have also been conducted to understand the relationship between their structure and biological activity (Kumar et al., 2017).
- Evaluation of Antifungal and Antibacterial Activities: Specific benzohydrazide compounds have been assessed for their antibacterial and antifungal activities, indicating their potential use in treating infections (Tan, 2019).
Chemical Properties and Interactions
- Hydrogen Bonding and Molecular Interactions: The benzohydrazide molecules have been studied for their hydrogen bonding patterns and molecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science (Cao, 2009).
- Synthesis of Analog Compounds: Research has been conducted on synthesizing analog compounds of benzohydrazide and evaluating their antibacterial and antitubercular activities, contributing to the development of new therapeutic agents (Joshi et al., 2008).
Potential in Cancer Research
- Cytotoxicity Against Cancer Cell Lines: Certain benzohydrazide derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, offering insights into their potential as anticancer agents (Mansour et al., 2021).
Crystallography and Molecular Structure
- Crystal Structures of Aroylhydrazones: The crystal structures of aroylhydrazones derived from benzohydrazide have been studied, providing valuable information for the development of materials with specific properties (Zong & Wu, 2013).
Enzyme Inhibition Studies
- Urease Inhibition Activity: Benzohydrazide compounds have been evaluated for their inhibitory activity against urease, an enzyme involved in various physiological processes, indicating their potential therapeutic applications (Zhao et al., 2021).
properties
Product Name |
4-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
|---|---|
Molecular Formula |
C11H12BrN3O |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
4-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-3-8(4-6-9)11(16)15-14-10-2-1-7-13-10/h3-6H,1-2,7H2,(H,13,14)(H,15,16) |
InChI Key |
QKAHAXIACNFPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)

![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)

![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)
![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)
![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)